2-Bromo-4-iodobenzyl alcohol
Description
Significance of Halogenated Benzyl (B1604629) Alcohols as Multifunctional Synthetic Intermediates in Modern Organic Chemistry
Halogenated benzyl alcohols are a class of aromatic compounds that have a hydroxyl (-OH) group and one or more halogen atoms attached to the benzene (B151609) ring. These structural features make them highly valuable as multifunctional intermediates in modern organic synthesis. biosynth.com The presence of both a reactive benzylic alcohol and a halogenated aryl ring allows for a diverse range of chemical transformations.
The hydroxyl group can be involved in reactions such as oxidation to aldehydes or carboxylic acids, esterification, and conversion to a leaving group for nucleophilic substitution. orgsyn.orgthieme-connect.com The halogen atoms on the aromatic ring, typically chlorine, bromine, or iodine, serve as versatile handles for various cross-coupling reactions. fishersci.com These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for the construction of complex carbon-carbon and carbon-heteroatom bonds. fishersci.com The differential reactivity of various halogens (I > Br > Cl) can be exploited for selective, sequential transformations on a multi-halogenated scaffold.
This dual reactivity allows for the strategic and efficient assembly of complex molecular architectures from a single, relatively simple starting material. rsc.org The ability to perform orthogonal reactions on the same molecule without the need for extensive protection-deprotection steps is a key principle of modern synthetic chemistry, leading to more efficient and atom-economical synthetic routes. rsc.orgresearchgate.net Consequently, halogenated benzyl alcohols are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. biosynth.comresearchgate.net
Overview of Research Directions for 2-Bromo-4-iodobenzyl Alcohol within Aryl Halide and Benzylic Alcohol Chemistry
This compound is a specific example of a dihalogenated benzyl alcohol that has garnered interest as a versatile synthetic intermediate. biosynth.com Its molecular structure, featuring a bromine atom at the 2-position, an iodine atom at the 4-position, and a hydroxymethyl group at the 1-position of the benzene ring, offers multiple reaction sites for synthetic manipulation.
The primary research directions for this compound lie in leveraging the distinct reactivity of the three functional groups: the benzylic alcohol, the aryl bromide, and the aryl iodide. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for highly selective cross-coupling reactions. The C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions than the C-Br bond, enabling sequential functionalization of the aromatic ring. For instance, a Sonogashira or Suzuki coupling could be performed selectively at the 4-position (iodine), leaving the bromine at the 2-position available for a subsequent, different coupling reaction under more forcing conditions.
Simultaneously, the benzylic alcohol moiety can be independently transformed. It can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into a benzyl halide for subsequent nucleophilic substitution reactions. orgsyn.org This orthogonal reactivity makes this compound a valuable building block for the synthesis of complex, highly substituted aromatic compounds.
A plausible synthetic route to obtain this compound starts from 2-bromo-4-iodotoluene, which can be brominated at the benzylic position using a radical initiator like N-bromosuccinimide to form 2-bromo-1-(bromomethyl)-4-iodobenzene. Subsequent hydrolysis with a base like sodium hydroxide (B78521) can then yield the target this compound. google.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1261648-93-4 | biosynth.comsigmaaldrich.com |
| Molecular Formula | C₇H₆BrIO | biosynth.comsigmaaldrich.com |
| Molecular Weight | 312.93 g/mol | biosynth.comsigmaaldrich.com |
| IUPAC Name | (2-bromo-4-iodophenyl)methanol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Boiling Point | 323.20 °C | biosynth.com |
| Flash Point | 149.30 °C | biosynth.com |
| InChI Key | YMEXRVNZYXNDDN-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-4-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEXRVNZYXNDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 4 Iodobenzyl Alcohol
Multi-Step Organic Synthesis Approaches
Multi-step synthesis is essential for constructing the 2-bromo-4-iodobenzyl alcohol molecule with the desired substitution pattern, due to the directing effects of the substituents on the benzene (B151609) ring.
Strategic Halogenation and Functionalization of Benzyl (B1604629) Alcohol Precursors
Direct and selective halogenation of benzyl alcohol to achieve the 2-bromo-4-iodo substitution pattern is challenging due to the activating and ortho-, para-directing nature of the hydroxyl and hydroxymethyl groups. A plausible, though not widely documented, synthetic route would involve a carefully planned sequence of protection, halogenation, and deprotection steps.
A hypothetical pathway could commence with the protection of the alcohol functionality of a benzyl alcohol precursor to prevent unwanted side reactions. This would be followed by sequential halogenation. For instance, iodination could be performed first, followed by bromination, or vice versa. The choice of halogenating agents and reaction conditions would be critical to control the regioselectivity. A variety of methods exist for the halogenation of benzyl alcohols and their derivatives, employing reagents such as potassium iodide with phosphorus pentoxide for iodination and N-bromosuccinimide for bromination. daneshyari.comresearchgate.net After the desired 2-bromo-4-iodo pattern is established on the aromatic ring, the protecting group on the benzyl alcohol would be removed to yield the final product.
Reduction Strategies for Carboxylic Acid Derivatives to Yield this compound
A common and effective strategy for the synthesis of this compound involves the reduction of a corresponding carboxylic acid precursor, namely 2-bromo-4-iodobenzoic acid. This approach benefits from the relative stability of the carboxylic acid group during the initial halogenation steps.
Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are highly effective reagents for the reduction of carboxylic acids to primary alcohols. This method is often preferred due to its high selectivity, as borane does not typically reduce other functional groups like esters, nitro groups, or halogens that may be present on the aromatic ring. The reduction of a halogenated benzoic acid with borane would proceed under relatively mild conditions to furnish this compound in good yield.
| Reactant | Reagent | Product | Key Features |
| 2-Bromo-4-iodobenzoic acid | Borane-tetrahydrofuran (BH₃-THF) | This compound | High selectivity, mild reaction conditions, tolerance of halogen substituents. |
While boranes are highly effective, other reducing agents can also be employed for the conversion of carboxylic acids to alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation; however, its high reactivity can sometimes lead to undesired side reactions, and it is known to be hazardous, particularly on an industrial scale, due to the generation of hydrogen gas. google.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own, but its reactivity can be enhanced by the addition of reagents like iodine or bromine. researchgate.netresearchgate.net
Catalytic hydrogenation is another alternative. This method involves the use of hydrogen gas and a metal catalyst, such as platinum or ruthenium, to reduce the carboxylic acid. The conditions for catalytic hydrogenation, such as temperature and pressure, need to be carefully controlled to selectively reduce the carboxylic acid without affecting the halogen substituents on the aromatic ring. researchgate.netcabidigitallibrary.orgnih.govnih.gov
| Reducing Agent | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | Powerful and effective | Highly reactive, potential for side reactions, hazardous. google.com |
| Sodium Borohydride (NaBH₄) with additives | Milder than LiAlH₄, more selective. researchgate.netresearchgate.net | Requires activation or special conditions to be effective. libretexts.org |
| Catalytic Hydrogenation (e.g., H₂/Pt) | Can be highly selective, environmentally friendly. researchgate.netcabidigitallibrary.orgnih.govnih.gov | May require high pressure and/or temperature, potential for dehalogenation. |
Nucleophilic Substitution Pathways Leading to the Benzyl Alcohol Moiety
A direct and high-yielding method to obtain this compound is through the nucleophilic substitution of a corresponding benzyl halide. This pathway is particularly efficient as the benzylic position is activated towards S(_N)1 and S(_N)2 reactions.
A documented synthesis involves the hydrolysis of 2-bromo-4-iodobenzyl bromide. google.com In this procedure, 2-bromo-4-iodobenzyl bromide is dissolved in dimethyl sulfoxide (B87167) and treated with an aqueous solution of sodium hydroxide (B78521). The reaction is stirred for several hours, leading to the displacement of the bromide ion by a hydroxide ion to form this compound. This method has been reported to produce the crystalline product in a high yield of 92.3%. google.com
Reaction Scheme:
2-Bromo-4-iodobenzyl bromide + NaOH → this compound + NaBr
This reaction is a classic example of a nucleophilic substitution at a benzylic carbon. The choice of a polar aprotic solvent like dimethyl sulfoxide facilitates the reaction.
Diazotization and Halogenation Sequences for Aromatic Ring Substitution
A versatile and well-established method for introducing specific substitution patterns on an aromatic ring involves the use of diazotization and subsequent Sandmeyer or related reactions. A detailed multi-step synthesis of this compound utilizing this strategy has been reported. google.com
The synthesis begins with o-toluidine (B26562), which is first iodinated to produce 2-methyl-4-iodoaniline. This intermediate is then subjected to diazotization, where the amino group is converted into a diazonium salt using a nitrous acid solution. The diazonium salt is then treated with cuprous bromide in a bromination reaction, a type of Sandmeyer reaction, to yield 2-bromo-4-iodotoluene. google.comnih.govorganic-chemistry.org
The subsequent step involves the bromination of the benzylic methyl group of 2-bromo-4-iodotoluene using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to form 2-bromo-4-iodobenzyl bromide. Finally, as described in the previous section, this benzyl bromide is hydrolyzed with a base to afford the target molecule, this compound. google.com
Synthetic Sequence:
o-Toluidine → 2-Methyl-4-iodoaniline (Iodination)
2-Methyl-4-iodoaniline → 2-Bromo-4-iodotoluene (Diazotization and Bromination)
2-Bromo-4-iodotoluene → 2-Bromo-4-iodobenzyl bromide (Benzylic Bromination)
2-Bromo-4-iodobenzyl bromide → this compound (Hydrolysis)
Catalytic Synthesis and Process Optimization
Iodination: o-Toluidine is reacted to form 2-methyl-4-iodoaniline.
Diazotization and Bromination: 2-Methyl-4-iodoaniline is converted to 2-bromo-4-iodotoluene.
Benzylic Bromination: 2-Bromo-4-iodotoluene undergoes bromination to yield 2-bromo-4-iodobenzyl bromide.
Hydrolysis: 2-Bromo-4-iodobenzyl bromide is hydrolyzed to the final product, this compound.
A notable yield of 92.3% is reported for the final hydrolysis step, underscoring the efficiency of this synthetic route. nih.gov
Application of Phase Transfer Catalysis in Halogenation Steps
Phase transfer catalysis (PTC) is a critical component in the synthesis of this compound, particularly in the initial iodination step. This technique facilitates the reaction between reactants located in different phases, typically an aqueous phase and an organic phase. nih.gov In the synthesis of 2-methyl-4-iodoaniline from o-toluidine, a phase transfer catalyst is employed to shuttle the iodinating species between the aqueous and organic phases, enhancing reaction rates and efficiency. nih.gov
The patent for this synthesis specifies the use of a tetrabutylammonium (B224687) halide, such as tetrabutylammonium bromide, as the phase transfer catalyst. nih.gov Tetrabutylammonium bromide is a widely utilized PTC due to its ability to dissolve in both aqueous and organic solvents, which allows it to transport water-soluble anionic reactants into the organic phase where the substrate resides. nih.gov The catalyst, a quaternary ammonium (B1175870) salt, exchanges its anion with the reacting anion in the aqueous phase, and the resulting ion pair is soluble in the organic phase, thus making the anion available for reaction with the organic substrate. nih.gov
Table 1: Reagents and Catalyst for the Phase Transfer Catalyzed Iodination of o-Toluidine
| Role | Chemical |
|---|---|
| Starting Material | o-Toluidine |
| Iodinating Reagent | Elemental Iodine or Iodine monochloride |
| Base | Sodium Bicarbonate |
| Phase Transfer Catalyst | Tetrabutylammonium Bromide |
This data is synthesized from the patent describing the preparation method. nih.gov
Development of High-Yielding and Environmentally Benign Synthetic Routes
The development of synthetic routes that are both high-yielding and environmentally conscious is a central goal in modern organic chemistry. The patented synthesis of this compound is described as having the advantages of simple process operation and less generation of the "three wastes" (waste gas, wastewater, and industrial residue), which is beneficial for industrial production. nih.gov
This synthetic approach avoids the use of lithium aluminum hydride for the reduction of a carboxylic acid, a method that can generate large amounts of hydrogen gas and pose significant operational risks. nih.gov By opting for a pathway that involves the hydrolysis of a benzyl bromide, the process is rendered safer and more suitable for large-scale manufacturing. nih.gov The utilization of phase transfer catalysis also aligns with green chemistry principles by potentially reducing the need for harsh organic solvents and enabling reactions to occur under milder conditions. theaic.org
Table 2: Final Step Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Starting Material | 2-Bromo-4-iodobenzyl bromide |
| Reagent | Sodium Hydroxide Solution |
| Solvent | Dimethyl Sulfoxide |
| Temperature | 10-15 °C |
| Reaction Time | 12-16 hours |
| Yield of this compound | 92.3% |
This data is derived from the patent describing the preparation method. nih.gov The starting material for this step is referred to as 2-bromo-4-iodobromomethylbenzene in the source. nih.gov
Regioselectivity and Chemoselectivity Control in Synthesis
The synthesis of a polysubstituted aromatic compound like this compound requires precise control over the regioselectivity and chemoselectivity of each reaction step to ensure the correct placement of the substituents and to avoid the formation of isomers.
Regioselectivity in Iodination: The first step of the synthesis is the iodination of o-toluidine to produce 2-methyl-4-iodoaniline. The directing effects of the amino (-NH₂) and methyl (-CH₃) groups on the aromatic ring govern the position of the incoming iodine atom. Both are activating, ortho-, para-directing groups. The para-position to the strongly activating amino group is the most favored site for electrophilic substitution, leading to the formation of the 4-iodo product. The patent claims that no isomers are generated in this step. nih.gov
Chemoselectivity in Diazotization and Bromination: The second step involves the conversion of the amino group of 2-methyl-4-iodoaniline into a bromine atom via a Sandmeyer reaction. organic-chemistry.orgwikipedia.org This is a chemoselective process where the amino group is selectively transformed into a diazonium salt, which is then displaced by a bromide ion. This reaction specifically targets the amino group, leaving the methyl, bromo, and iodo substituents on the aromatic ring intact.
Regioselectivity in Benzylic Bromination: The third step is the free-radical bromination of the methyl group of 2-bromo-4-iodotoluene to form 2-bromo-4-iodobenzyl bromide. This reaction is highly regioselective for the benzylic position because the benzylic C-H bond is weaker than the aromatic C-H bonds, and the resulting benzylic radical is stabilized by resonance with the aromatic ring. oregonstate.edu The use of N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) is a standard method for achieving this selective benzylic halogenation. nih.gov
Table 3: Multi-step Synthesis Overview
| Step | Starting Material | Key Reagents | Product | Key Transformation |
|---|---|---|---|---|
| 1 | o-Toluidine | I₂ or ICl, NaHCO₃, Tetrabutylammonium Bromide | 2-Methyl-4-iodoaniline | Electrophilic Aromatic Iodination |
| 2 | 2-Methyl-4-iodoaniline | NaNO₂, HBr, CuBr | 2-Bromo-4-iodotoluene | Diazotization and Sandmeyer Reaction |
| 3 | 2-Bromo-4-iodotoluene | N-Bromosuccinimide, Azobisisobutyronitrile | 2-Bromo-4-iodobenzyl bromide | Free-Radical Benzylic Bromination |
This table is a summary of the synthetic route described in the patent. nih.gov
Chemical Reactivity and Transformation Studies of 2 Bromo 4 Iodobenzyl Alcohol
Reactions Involving the Hydroxyl Functionality
The benzylic alcohol group is a primary site for various chemical transformations, including oxidation, derivatization, and substitution.
Selective Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol moiety of 2-bromo-4-iodobenzyl alcohol can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions. The conversion of benzyl (B1604629) alcohol to benzaldehyde (B42025) is a significant reaction in the pharmaceutical and agricultural industries. mdpi.com Palladium-based catalysts are often effective for high-activity and selective oxidation of benzyl alcohols to aldehydes. mdpi.com Milder oxidizing agents will typically yield the aldehyde, 2-bromo-4-iodobenzaldehyde, with yields for similar reactions reported to be above 90%. researchgate.net
Further oxidation to the carboxylic acid, 2-bromo-4-iodobenzoic acid, can be achieved using stronger oxidizing agents or by adjusting the reaction conditions. Dehydrogenative oxidation reactions catalyzed by transition metal complexes, for instance, have been shown to convert substituted benzyl alcohols into their corresponding benzoic acids. dtu.dk
| Transformation | Product | Typical Reagents |
| Selective Oxidation | 2-Bromo-4-iodobenzaldehyde | Pyridinium chlorochromate (PCC), MnO₂, Palladium catalysts with O₂ |
| Full Oxidation | 2-Bromo-4-iodobenzoic acid | KMnO₄, H₂CrO₄, Ru-based catalysts |
Derivatization via Esterification and Etherification Reactions
The hydroxyl group readily participates in esterification and etherification reactions to produce a variety of derivatives. Esterification can be accomplished by reacting the alcohol with a carboxylic acid (or its more reactive acyl chloride or anhydride (B1165640) equivalent) under acidic conditions. The formation of the 2-bromo-4-iodobenzyl ester has been noted in chemical literature. google.com
Etherification, the formation of an ether, can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, benzyl alcohols can be chemoselectively converted into their methyl or ethyl ethers using specific reagent systems. organic-chemistry.org
| Reaction Type | Reagent Example | Product Example |
| Esterification | Acetic Anhydride, Pyridine | 2-Bromo-4-iodobenzyl acetate (B1210297) |
| Etherification | 1. NaH, 2. Methyl Iodide | 2-Bromo-4-iodobenzyl methyl ether |
Nucleophilic Substitutions at the Benzylic Carbon
While the hydroxyl group itself is a poor leaving group, it can be converted into a good leaving group to facilitate nucleophilic substitution at the benzylic carbon. youtube.com Protonation of the alcohol with a strong acid like HBr or HCl converts the -OH group into a water molecule, which is an excellent leaving group. youtube.com Subsequent attack by a nucleophile (e.g., Br⁻) can proceed via an SN1 or SN2 mechanism, depending on the substrate. For primary benzyl alcohols, the SN2 mechanism is typically favored. youtube.com Alternatively, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate), which is also an excellent leaving group for substitution reactions. A patent describing the synthesis of this compound from 2-bromo-4-iodobromomethylbenzene via reaction with hydroxide (B78521) illustrates the susceptibility of the benzylic position to nucleophilic attack. google.com
| Leaving Group Activation | Nucleophile | Product |
| HBr (strong acid) | Br⁻ | 2-Bromo-4-iodobenzyl bromide |
| 1. TsCl, Pyridine 2. NaN₃ | N₃⁻ (Azide) | 1-(Azidomethyl)-2-bromo-4-iodobenzene |
Reactivity of Aromatic Halogen Substituents
The presence of two different halogen atoms on the aromatic ring, bromine and iodine, is a key feature of the molecule's reactivity. The differential reactivity of these halogens allows for highly selective and sequential modifications.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In substrates with multiple halogen substituents, the reaction rate is highly dependent on the identity of the halogen. The general order of reactivity for aryl halides in these reactions is I > OTf > Br >> Cl. harvard.edu This differential reactivity allows for regioselective coupling, where one halogen can be selectively reacted while the other remains intact for subsequent transformations. nbinno.com
In the case of this compound, coupling reactions can be directed with high selectivity to the more reactive C-I bond at the 4-position.
Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide. libretexts.org By using mild conditions, an aryl or vinyl boronic acid can be coupled at the C-4 position, leaving the C-2 bromine atom untouched.
Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction can be performed selectively at the aryl iodide position, even at room temperature. wikipedia.org This allows for the introduction of an alkyne moiety at the C-4 position of this compound.
| Reaction | Coupling Partner | Catalyst System | Expected Regioselective Product |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (2-Bromo-4-(phenyl)phenyl)methanol |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | (2-Bromo-4-(phenylethynyl)phenyl)methanol |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. pressbooks.publibretexts.org
The substituents on this compound (a hydroxymethyl group and two halogens) are not strongly electron-withdrawing. The hydroxymethyl group is only weakly deactivating. Therefore, the aromatic ring is not sufficiently activated for SNAr to occur under typical conditions. masterorganicchemistry.com
An alternative mechanism, the elimination-addition (benzyne) pathway, can occur but requires extremely strong bases like sodium amide (NaNH₂) and does not depend on activating groups. chemistrysteps.com This pathway is a possibility for this compound but only under harsh reaction conditions.
Reductive Dehalogenation Processes
Reductive dehalogenation is a crucial transformation in organic synthesis, allowing for the selective removal of halogen atoms. In a molecule such as this compound, the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds can be exploited for selective dehalogenation. Generally, the C-I bond is weaker and more susceptible to cleavage than the C-Br bond, suggesting that selective removal of the iodine atom is feasible under controlled conditions.
While specific studies detailing the reductive dehalogenation of this compound are not extensively documented in publicly available literature, general principles of haloarene reduction can be applied. Typical reagents for such transformations include transition metal catalysts, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas (H₂) or transfer hydrogenation reagents (e.g., ammonium (B1175870) formate). The choice of catalyst, solvent, and reaction conditions can influence the selectivity of the dehalogenation process.
Table 1: Expected Products of Reductive Dehalogenation
| Starting Material | Reagent/Conditions | Expected Major Product | Expected Minor/Possible Product(s) |
|---|---|---|---|
| This compound | Mild reduction (e.g., specific catalytic system) | 2-Bromobenzyl alcohol | 4-Iodobenzyl alcohol, Benzyl alcohol |
This table is based on general principles of chemical reactivity, illustrating potential outcomes. Specific experimental validation for this compound is required.
Interplay of Halogen and Hydroxyl Group Reactivity
The chemical behavior of this compound is dictated by the interplay of its three functional groups. The hydroxyl group can undergo reactions typical of primary alcohols, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to an alkyl halide. google.comchemicalbook.com However, the presence of the electron-withdrawing halogen atoms can influence the reactivity of the alcohol and the aromatic ring.
Conversely, the hydroxyl group can direct the reactivity of the aromatic ring in electrophilic substitution reactions, although the deactivating nature of the halogens would also play a significant role. In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the reactivity order is typically I > Br. This allows for selective functionalization at the 4-position (iodine) while leaving the bromine at the 2-position available for subsequent transformations. The alcohol moiety may require protection (e.g., as a silyl (B83357) ether) prior to certain coupling reactions to prevent interference.
Exploration of Radical Chemistry Pathways and Mechanisms
The study of radical chemistry offers alternative pathways for the functionalization of molecules like this compound. Carbon-centered radicals can be generated from benzyl alcohols under specific conditions, opening avenues for C-C bond formation. For instance, low-valent titanium reagents have been shown to facilitate the homolytic cleavage of the benzylic C-OH bond in benzyl alcohol derivatives to generate benzyl radicals. organic-chemistry.orgkanazawa-u.ac.jpsciencedaily.com
Table 2: Potential Radical Reactions Involving this compound
| Radical Precursor | Method of Generation | Potential Intermediate Radical | Potential Subsequent Reaction |
|---|---|---|---|
| This compound | Low-valent titanium reagent | 2-Bromo-4-iodobenzyl radical | Conjugate addition to electron-deficient alkenes |
This table outlines hypothetical radical pathways based on established reactivity of related functional groups.
Should a 2-bromo-4-iodobenzyl radical be formed, it could participate in various reactions, such as addition to double bonds or trapping by other radical species. organic-chemistry.org Furthermore, the aryl halide moieties themselves can be precursors to aryl radicals. Under radical conditions, the weaker C-I bond would be expected to cleave preferentially, generating a 2-bromo-4-(radical)benzyl alcohol intermediate. This species could then undergo a variety of transformations, including hydrogen atom abstraction to yield 2-bromobenzyl alcohol. The specific pathways and outcomes would be highly dependent on the reaction conditions and the presence of other reagents.
Advanced Applications As a Versatile Chemical Building Block and Intermediate
Construction of Complex Polyfunctional Organic Molecules
The presence of three distinct functional groups—a hydroxyl group, a bromine atom, and an iodine atom—on the benzene (B151609) ring of 2-bromo-4-iodobenzyl alcohol provides chemists with a powerful tool for the regioselective synthesis of highly substituted aromatic compounds. The differential reactivity of the C-I and C-Br bonds in metal-catalyzed cross-coupling reactions is a cornerstone of its utility. The carbon-iodine bond is more reactive towards oxidative addition to a low-valent metal catalyst (e.g., palladium(0) or nickel(0)) compared to the carbon-bromine bond. This allows for selective functionalization at the 4-position, leaving the bromine atom at the 2-position available for subsequent transformations.
This orthogonal reactivity enables a stepwise and controlled introduction of various substituents onto the aromatic ring. For instance, a Suzuki-Miyaura coupling can be performed selectively at the iodo-position to introduce an aryl or heteroaryl group. Subsequently, the bromo-position can be subjected to a different cross-coupling reaction, such as a Sonogashira, Heck, or Buchwald-Hartwig amination, to install an alkyne, alkene, or amine functionality, respectively. The benzyl (B1604629) alcohol group can be protected during these transformations and later oxidized to an aldehyde or carboxylic acid, or used as a handle for further derivatization, leading to the creation of intricate, polyfunctional molecules from a single starting material.
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Position | Common Transformations |
|---|---|---|
| Iodine | 4 | Suzuki, Stille, Heck, Sonogashira, Negishi, Buchwald-Hartwig coupling |
| Bromine | 2 | Suzuki, Stille, Heck, Sonogashira, Negishi, Buchwald-Hartwig coupling (under more forcing conditions), Lithiation-substitution |
Precursor in Pharmaceutical and Agrochemical Synthesis
The structural motifs accessible from this compound are prevalent in a wide range of biologically active compounds, making it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.
The ability to sequentially and selectively introduce diverse chemical functionalities onto the this compound scaffold is highly advantageous in the design and synthesis of novel drug candidates. Medicinal chemists can utilize this building block to construct libraries of compounds with varied substituents at defined positions on the aromatic ring. For example, the benzyl alcohol moiety can be a precursor to a key pharmacophoric feature, while the halogenated sites allow for the introduction of groups that can modulate properties such as potency, selectivity, and pharmacokinetic profiles. Iodinated aromatic compounds, in particular, are important intermediates in the synthesis of many pharmaceuticals due to the ease of their conversion into other functional groups. iodobenzene.ltd The synthesis of complex heterocyclic systems, which are common in drug molecules, can also be facilitated by the functionalities present in this starting material. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov The defined and differential reactivity of the functional groups in this compound makes it an ideal scaffold for systematic SAR explorations. By keeping the core structure constant, researchers can systematically vary the substituents at the 2-, 4-, and benzylic positions to probe the chemical space around a pharmacophore.
For example, a series of analogues can be synthesized where the iodo-group is replaced with a range of aryl groups, the bromo-group with different amines, and the alcohol is converted to various ethers or esters. The biological activity of each resulting compound can then be assayed, providing valuable data on which structural features are critical for the desired therapeutic effect. The insights gained from such SAR studies can guide the rational design of more potent and selective drug candidates. The halogen atoms themselves can also play a role in modulating biological activity, as seen in studies of halogenated 1-benzyl-tetrahydroisoquinoline derivatives where the position and nature of the halogen significantly impact receptor affinity. nih.gov
Table 2: Exemplary Derivatization for SAR Studies
| Position of Modification | Type of Modification | Potential Impact on Biological Activity |
|---|---|---|
| 4-position (from Iodine) | Introduction of diverse aryl/heteroaryl groups | Altering binding affinity, selectivity, and ADME properties |
| 2-position (from Bromine) | Introduction of various amines, amides, or alkyl chains | Probing specific interactions with the biological target |
Role in the Development of Specialty Chemicals and Materials
The unique electronic and chemical properties of halogenated aromatic compounds make them valuable components in the synthesis of specialty chemicals and functional materials. This compound can serve as a monomer or a key intermediate in the production of polymers with tailored properties. For example, the di-halogenated nature of the molecule allows for its incorporation into step-growth polymerization schemes, such as polycondensation or cross-coupling polymerization, to create novel aromatic polymers.
The presence of heavy atoms like bromine and iodine can impart specific properties to the resulting materials, such as increased refractive index, fire retardancy, or utility as scintillators. The benzyl alcohol functionality provides a site for further modification of the polymer, for instance, by grafting other polymer chains or attaching functional molecules. Benzyl alcohol and its derivatives are also used in the manufacturing of polymers like polyesters and epoxies, where they can act as chain-terminating agents to control molecular weight. patsnap.com
Utilization in Ligand Synthesis for Catalysis
The development of novel ligands is crucial for advancing the field of transition metal catalysis. The structural framework of this compound is well-suited for the synthesis of polydentate ligands that can coordinate with metal centers and influence the outcome of catalytic reactions. The sequential functionalization of the bromo and iodo positions allows for the introduction of various donor atoms, such as phosphorus, nitrogen, or sulfur, which are common in ligand design.
For example, a phosphine (B1218219) group could be introduced at the 4-position via a coupling reaction, and a nitrogen-containing heterocycle at the 2-position. The benzyl alcohol moiety could then be modified to introduce another coordinating group, resulting in a tridentate ligand. The steric and electronic properties of such ligands can be fine-tuned by varying the substituents introduced, which in turn can influence the activity, selectivity, and stability of the resulting metal catalyst. The synthesis of ligands and catalysts often involves the use of palladium-catalyzed C-N cross-coupling reactions to introduce nitrogen-containing functionalities. nih.gov
Spectroscopic and Computational Characterization for Mechanistic Insights
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the precise structure and electronic properties of molecules. For 2-Bromo-4-iodobenzyl alcohol, a combination of techniques would be required for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Connectivity Analysis
NMR spectroscopy would provide crucial information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH) proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and iodine substituents. Spin-spin coupling between adjacent protons would result in specific splitting patterns, revealing their connectivity.
¹³C NMR: The carbon NMR spectrum would display separate signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would indicate the positions of the bromine and iodine atoms.
A hypothetical data table for the expected NMR signals is presented below. Actual values would need to be determined experimentally.
Hypothetical ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (J) (Hz) |
| Ar-H | 7.0 - 8.0 | d, dd | 2-8 |
| -CH₂- | ~4.5 | s | N/A |
| -OH | Variable | s (broad) | N/A |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C-Br | 110 - 125 |
| C-I | 90 - 100 |
| C-CH₂OH | 135 - 145 |
| Aromatic CH | 125 - 135 |
| -CH₂OH | 60 - 70 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intramolecular Interactions
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about functional groups and potential intramolecular interactions.
IR Spectroscopy: Key vibrational bands would include a broad O-H stretching band around 3200-3600 cm⁻¹, characteristic C-H stretching bands for the aromatic ring and the methylene group, and C-O stretching around 1000-1200 cm⁻¹. The C-Br and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic ring and the carbon-halogen bonds. The potential for intramolecular hydrogen bonding between the hydroxyl group and the adjacent bromine atom (OH-Br contact) could be investigated by analyzing shifts in the O-H stretching frequency.
Hypothetical Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H stretch | 2850-2960 | 2850-2960 |
| C=C stretch (aromatic) | 1450-1600 | 1450-1600 |
| C-O stretch | 1000-1200 | Weak |
| C-Br stretch | 500-600 | 500-600 |
| C-I stretch | 400-500 | 400-500 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry would be used to confirm the molecular weight and elemental composition of this compound. The presence of bromine and iodine, with their characteristic isotopic patterns, would be a key feature in the mass spectrum. Analysis of the fragmentation patterns would provide further structural information. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of the hydroxyl group or the entire hydroxymethyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule. The absorption maxima (λmax) would be characteristic of the substituted benzene (B151609) ring. The positions and intensities of these absorptions would be influenced by the bromo and iodo substituents.
Quantum Chemical and Theoretical Studies
Computational chemistry provides a powerful tool for complementing experimental data and gaining deeper insights into molecular properties.
Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Reactivity Predictions
DFT calculations would be employed to model the properties of this compound. These calculations could predict:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms, including bond lengths and angles.
Electronic Structure: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity.
Spectroscopic Properties: Theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra can be calculated and compared with experimental data to aid in spectral assignment.
Reactivity Descriptors: DFT can be used to calculate various parameters that predict the reactivity of the molecule, such as electrostatic potential maps, which indicate regions susceptible to electrophilic or nucleophilic attack.
Conformational Analysis and Intramolecular Hydrogen Bonding in Ortho-Halogenated Benzyl Alcohols
The conformational landscape of ortho-halogenated benzyl alcohols, including this compound, is significantly influenced by the presence of the halogen substituent at the ortho position. Research indicates that ortho-halogenation of benzyl alcohol with chlorine, bromine, or iodine favors a transiently chiral conformation featuring an intramolecular hydrogen bond between the hydroxyl group and the halogen atom (OH···X). rsc.org This interaction is a key factor in determining the molecule's three-dimensional structure and stability.
In addition to the chiral conformer stabilized by the intramolecular hydrogen bond, a third, achiral conformation is also possible. rsc.org Infrared (IR) spectroscopy studies in supersonic jets have shown that while the achiral monomer is less stable than the chiral conformation with the OH···X interaction, both can be produced in comparable amounts. rsc.org The presence of a robust OH transition for the achiral monomer serves as a sensitive benchmark for the conformational energy sequence. rsc.org
Interestingly, a chiral conformation without an internal hydrogen bond is found to be energetically less favorable and significantly less abundant, despite some density functional theory (DFT) calculations predicting otherwise. rsc.org Higher-level computational methods are often required to accurately reproduce the experimentally observed energy ranking of the conformers. rsc.org The ortho-halogen atom effectively quenches the heavy-atom tunneling between enantiomers that is observed in unsubstituted benzyl alcohol. rsc.org
The interplay of these conformational possibilities is crucial for understanding the reactivity and intermolecular interactions of this compound. The preference for a specific conformation can influence its biological activity and its role as a building block in chemical synthesis.
Table 1: Predicted Conformational Minima for Ortho-Halogenated Benzyl Alcohols
| Conformation | Description | Key Feature | Relative Stability |
| Chiral (G0g) | The hydroxyl group is oriented towards the ortho-halogen atom. | Intramolecular OH···X hydrogen bond. | Most Stable |
| Achiral (Tt) | The hydroxyl group is in the plane of the aromatic ring, pointing away from the halogen. | Planar, no intramolecular hydrogen bond. | Less Stable |
| Chiral (Tg) | The hydroxyl group is out of the plane of the aromatic ring and not interacting with the halogen. | No intramolecular hydrogen bond. | Least Stable / Least Abundant |
This table is a generalized representation based on findings for ortho-halogenated benzyl alcohols and illustrates the expected conformational preferences for this compound.
Investigation of Reaction Mechanisms and Transition States (e.g., Photoreduction Mechanisms)
The photoreaction of chloroaromatic compounds in methanol, for instance, is proposed to proceed through a mechanism involving an electron transfer from the triplet excited state to the ground state of the substrate. While this provides a potential framework, the specific details for a molecule with both bromo and iodo substituents would likely be more complex. The carbon-iodine bond is generally weaker and more susceptible to cleavage than the carbon-bromine bond, suggesting that photoreduction might preferentially occur at the iodo-substituted position.
Further research, including transient absorption spectroscopy and computational modeling of the potential energy surfaces for the excited states of this compound, would be necessary to elucidate the precise photoreduction mechanism and identify the key transition states involved.
Computational Modeling of Solvent Effects on Chemical Transformations
Specific computational studies modeling the effect of solvents on the chemical transformations of this compound have not been extensively reported. However, the influence of the solvent environment is a critical factor in determining reaction rates and pathways for substituted benzyl alcohols in general.
Computational modeling of solvent effects can be approached through two main strategies: explicit solvent models, where individual solvent molecules are included in the calculation, and implicit solvent models, which represent the solvent as a continuous dielectric medium. The choice of model depends on the specific chemical transformation being studied and the nature of the solvent-solute interactions.
For reactions involving polar transition states, the polarity of the solvent can have a dramatic effect on the reaction rate. For example, in the oxidation of substituted benzyl alcohols, the cation-solvating power of the solvent plays a major role. Computational studies can help to rationalize these effects by calculating the relative energies of reactants, transition states, and products in different solvent environments, thereby providing a deeper understanding of the reaction mechanism. The application of these computational methods to the specific case of this compound would be a valuable area for future investigation.
Analytical Methodologies for Purity, Yield, and Reaction Monitoring
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are fundamental in separating "2-Bromo-4-iodobenzyl alcohol" from starting materials, intermediates, byproducts, and impurities. These methods are indispensable for both qualitative and quantitative analysis.
Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like "this compound". The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column.
Detailed Research Findings: For analogous compounds such as 4-iodobenzyl alcohol, gas chromatography is utilized to determine purity, with specifications often set at ≥96.0%. A typical GC analysis of a substituted benzyl (B1604629) alcohol would involve dissolving the sample in a suitable volatile solvent and injecting it into the GC system. The choice of the column is critical for achieving good separation. A non-polar or medium-polarity capillary column is often suitable for aromatic compounds. The oven temperature is programmed to ramp up to ensure the elution of all components in a reasonable time frame. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
Quantitative analysis is performed by creating a calibration curve with standards of known concentration. The peak area of "this compound" in the sample chromatogram is then compared to the calibration curve to determine its concentration and, consequently, its purity.
Table 1: Hypothetical GC Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Detector (FID) Temp | 300 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL (split injection) |
Note: These parameters are illustrative and would require optimization and validation for the specific analysis of "this compound".
High-Performance Liquid Chromatography is a versatile technique for the analysis of a wide range of organic compounds, including those that are not sufficiently volatile or stable for GC. It is particularly useful for monitoring reaction mixtures and quantifying the product.
Detailed Research Findings: Reverse-phase HPLC is a common mode used for the analysis of benzyl alcohol derivatives. In this technique, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. For instance, a method for the simultaneous determination of benzyl alcohol and other preservatives utilizes a C8 column with an isocratic mobile phase consisting of a mixture of acetonitrile, tetrahydrofuran, and water. Detection is typically performed using a UV detector at a wavelength where the analyte has significant absorbance.
For "this compound," a similar approach would be effective. The presence of the aromatic ring and the halogen substituents would result in strong UV absorbance, making UV detection highly sensitive. A gradient elution might be necessary to separate the starting materials, the product, and any potential impurities effectively. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from pure standards.
Table 2: Illustrative HPLC Conditions for Analysis of this compound
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |
| Elution | Gradient: 50% to 95% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These conditions are based on methods for similar compounds and would need to be optimized and validated for "this compound".
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of a chemical reaction. It allows for the qualitative identification of the presence of starting materials, products, and byproducts.
Detailed Research Findings: In TLC, a sample is spotted on a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases. For aromatic alcohols, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used as the eluent.
The progress of a reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and running a TLC plate. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. The relative polarity of the compounds determines their retention factor (Rf value); less polar compounds travel further up the plate (higher Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances (lower Rf). Visualization of the spots can be achieved under UV light (due to the aromatic nature of the compound) or by using staining agents.
Table 3: TLC System for Monitoring Reactions Involving this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm) or staining with potassium permanganate (B83412) or p-anisaldehyde solution |
Note: The optimal mobile phase composition would need to be determined experimentally to achieve good separation.
Spectroscopic Quantification Methods (e.g., UV-Vis spectrophotometry)
UV-Visible spectrophotometry can be a straightforward and rapid method for the quantification of "this compound," provided it is the only component in the solution that absorbs at the analytical wavelength.
Detailed Research Findings: Aromatic compounds like benzyl alcohol and its derivatives exhibit characteristic UV absorption due to the π-π* electronic transitions in the benzene (B151609) ring. For benzyl alcohol, an excitation peak is observed at 259 nm. The presence of bromine and iodine substituents on the benzene ring of "this compound" is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted benzyl alcohol.
To quantify the compound, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law. This method is particularly useful for determining the concentration of pure "this compound" in a solution or for assaying the final product after purification.
Advanced Titration and Other Wet Chemistry Techniques for Assay Determination
Titration methods can provide an accurate and precise determination of the assay of "this compound" by quantifying its functional groups.
Detailed Research Findings: For the determination of alcohols, a common titrimetric method involves acylation of the hydroxyl group. For instance, benzyl alcohol can be assayed by reaction with a known excess of acetic anhydride (B1165640) in pyridine. This reaction forms the corresponding ester and acetic acid. The excess unreacted acetic anhydride is then hydrolyzed to acetic acid, and the total amount of acetic acid is determined by titration with a standardized solution of sodium hydroxide (B78521). A blank titration without the sample is also performed, and the difference in the titrant volumes is used to calculate the amount of alcohol in the sample.
This back-titration method is a classic and reliable approach for the assay of alcohols and could be adapted for "this compound". The accuracy of the method depends on the precise standardization of the titrant and the careful execution of the titration procedure.
Future Research Directions and Emerging Trends in 2 Bromo 4 Iodobenzyl Alcohol Chemistry
Development of More Sustainable and Green Synthetic Protocols
Future research will increasingly focus on developing environmentally benign methods for the synthesis of 2-Bromo-4-iodobenzyl alcohol and its derivatives. A significant trend is the exploration of biocatalysis, which utilizes whole cells or isolated enzymes to perform chemical transformations under mild, aqueous conditions. worldwidejournals.commdpi.com The advantages of biocatalysis over traditional chemical synthesis include high enantioselectivity and regioselectivity, which are crucial for the synthesis of chiral pharmaceuticals. nih.gov Research into the biocatalytic production of benzyl (B1604629) alcohol derivatives is already underway, with studies showing successful conversions using microorganisms. mdpi.comnih.gov Future efforts will likely be directed at identifying or engineering enzymes capable of regioselective halogenation or the reduction of corresponding benzaldehydes to produce this compound, thereby reducing reliance on hazardous reagents and minimizing waste generation.
Another avenue for green synthesis is the use of ionic liquids as recyclable reaction media for halodehydroxylation reactions, which could provide a more sustainable alternative to volatile organic solvents. researchgate.net
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Halogenated Benzyl Alcohols
| Feature | Conventional Synthesis | Green/Sustainable Synthesis (Future Goal) |
| Reagents | Often involves harsh and toxic halogenating agents. | Use of biocatalysts (enzymes, whole cells) or recyclable reagents like ionic liquids. worldwidejournals.comresearchgate.net |
| Solvents | Typically relies on volatile organic compounds (VOCs). | Aqueous media or recyclable ionic liquids. mdpi.comresearchgate.net |
| Conditions | Often requires high temperatures and pressures. | Mild conditions (ambient temperature and pressure). nih.gov |
| Byproducts | Can generate significant amounts of hazardous waste. | Minimal waste generation, with water often being the main byproduct. |
| Selectivity | May require protecting groups to achieve desired regioselectivity. | High regio- and enantioselectivity, reducing the need for multiple steps. worldwidejournals.com |
Exploration of Novel Catalytic Systems for Functionalization and Transformation
The presence of two different halogen atoms (bromine and iodine) on the aromatic ring of this compound offers a unique opportunity for selective functionalization through cross-coupling reactions. Future research will focus on the development of novel catalytic systems that can differentiate between the C-Br and C-I bonds. This will enable the sequential and site-selective introduction of different functional groups, thereby expanding the molecular diversity accessible from this single building block.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to dihalogenated substrates is an active area of research. nih.gov The development of catalysts with high selectivity for either the bromo or iodo substituent will be a key focus. Furthermore, the use of N-heterocyclic carbenes (NHCs) as ligands in these catalytic systems is an emerging trend that could offer enhanced reactivity and selectivity. Halogenated heterocycles are also important substrates in a variety of synthetic protocols, including lithiation and palladium-catalyzed cross-coupling methodologies.
Expansion into New Areas of Drug Discovery and Materials Science
As a versatile building block, this compound is poised for expanded application in both drug discovery and materials science. In medicinal chemistry, halogenated organic compounds are of significant interest due to their unique physicochemical properties that can enhance the pharmacological profile of drug candidates. researchgate.net The introduction of halogen atoms can improve metabolic stability, membrane permeability, and binding affinity. Future research will likely involve the synthesis of libraries of compounds derived from this compound for screening against various biological targets. The ability to selectively functionalize the bromo and iodo positions will allow for the systematic exploration of the structure-activity relationships of these novel compounds.
In materials science, dihalogenated aromatic compounds are precursors to a range of functional materials, including polymers and molecular motors. nih.gov The differential reactivity of the C-Br and C-I bonds can be exploited to create highly ordered and functionalized polymeric structures. Future research may explore the incorporation of this compound into conjugated polymers for applications in organic electronics or as a component of advanced materials with tunable properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms represents a significant emerging trend in chemical manufacturing. These technologies offer numerous advantages over traditional batch processing, including improved safety, enhanced reaction control, and the potential for rapid optimization and scale-up. youtube.com Future research will focus on adapting the synthesis and functionalization of this compound to flow chemistry systems. The use of packed-bed reactors with immobilized catalysts is a promising approach for the continuous production of this important intermediate. nih.gov
Automated synthesis platforms can be employed for the high-throughput synthesis and screening of derivatives of this compound. youtube.com This will accelerate the discovery of new compounds with desirable properties for applications in drug discovery and materials science. The development of robust and reliable automated synthesis protocols will be a key area of future research.
Advanced Computational Design of Derivatives with Tailored Properties and Reactivity
Computational chemistry and in silico design are becoming increasingly integral to modern chemical research. Future trends in the chemistry of this compound will involve the use of advanced computational methods to design novel derivatives with specific, tailored properties and to predict their reactivity.
Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of this compound and its derivatives. These calculations can provide insights into the selectivity of catalytic reactions and help in the design of more efficient catalysts. Molecular modeling and docking studies can be used to design new drug candidates based on the this compound scaffold. These in silico methods can predict the binding affinity of a molecule to a biological target, thereby guiding synthetic efforts towards the most promising compounds. The study of molecular interactions, such as hydrogen bonding in benzyl alcohol derivatives, can also be aided by computational methods. orientjchem.org
Table 2: Key Computational Techniques and Their Future Applications for this compound
| Computational Technique | Application in this compound Research |
| Density Functional Theory (DFT) | - Prediction of reactivity and regioselectivity in functionalization reactions.- Elucidation of reaction mechanisms for novel catalytic systems. |
| Molecular Docking | - In silico screening of derivatives for potential biological activity.- Design of novel drug candidates with improved binding affinity. |
| Quantitative Structure-Activity Relationship (QSAR) | - Development of predictive models for the biological activity of derivatives.- Identification of key structural features for desired pharmacological properties. |
| Molecular Dynamics (MD) Simulations | - Study of the conformational dynamics of derivatives.- Investigation of the interaction of derivatives with biological macromolecules. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
